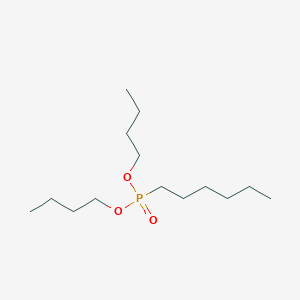

Dibutyl hexylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-dibutoxyphosphorylhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31O3P/c1-4-7-10-11-14-18(15,16-12-8-5-2)17-13-9-6-3/h4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKGSBZUQPBUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(OCCCC)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617664 | |

| Record name | Dibutyl hexylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5929-66-8 | |

| Record name | Dibutyl hexylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Dibutyl Hexylphosphonate: A Technical Guide

Disclaimer: Publicly available scientific data specifically for Dibutyl Hexylphosphonate is limited. This guide presents data for a structurally similar compound, Dibutyl Butylphosphonate (DBBP) , with the CAS Number 78-46-6, to provide an estimation of its physicochemical properties. Researchers should independently verify all properties for this compound through experimental analysis.

Introduction

This compound is an organophosphorus compound with potential applications as a solvent, extractant, and plasticizer. A thorough understanding of its physicochemical properties is fundamental for its application in research, drug development, and various industrial processes. This technical guide provides a summary of key physicochemical data, detailed experimental protocols for their determination, and a visual representation of a standard experimental workflow.

Physicochemical Data

The following table summarizes the available physicochemical properties for the related compound, Dibutyl Butylphosphonate (DBBP). These values should be considered as estimates for this compound.

| Property | Value | Reference |

| Molecular Formula | C12H27O3P | [1][2][3] |

| Molecular Weight | 250.31 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mild | [1][2] |

| Boiling Point | 127-128 °C @ 2.5 mmHg | [1][2] |

| Density | 0.948 g/cm³ @ 20 °C/4 °C | [1][2] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Miscible with most common organic solvents | [1] |

| Vapor Density | 8.62 | [1][2] |

| Flash Point | 310 °F (154.4 °C) (Open Cup) | [1][2] |

| Stability | Stable | [1][2] |

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 200 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating fluid

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Attach a small test tube containing 0.5-1 mL of the sample liquid (this compound) to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube.

-

Gently heat the side arm of the Thiele tube. This will ensure uniform heating of the oil through convection.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4][5][6][7] Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids with high precision.

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).

-

Fill the pycnometer with the sample liquid (this compound), ensuring there are no air bubbles. Place the stopper. The liquid will overflow through the capillary in the stopper.

-

Wipe the outside of the pycnometer dry.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Remove the pycnometer from the bath, wipe it dry again, and weigh it. Record the mass (m2).

-

Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4-6. Record the mass of the pycnometer filled with water (m3).

-

The density of the sample liquid (ρ_sample) can be calculated using the following formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[8][9][10][11]

Determination of Solubility in Water (Shake-Flask Method)

This is a standard method for determining the water solubility of a substance.

Apparatus:

-

Several glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector - GC-NPD, or High-Performance Liquid Chromatography - HPLC)

-

Syringes and filters

Procedure:

-

Add an excess amount of this compound to several flasks containing a known volume of distilled water.

-

Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C).

-

Shake the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the flasks to stand in the constant temperature bath to allow for phase separation.

-

Centrifuge the samples to further separate the aqueous phase from any undissolved substance.

-

Carefully extract a known volume of the aqueous phase, ensuring no undissolved particles are transferred. It may be necessary to filter the sample.

-

Analyze the concentration of this compound in the aqueous phase using a suitable and calibrated analytical method, such as GC-NPD or HPLC.[12][13]

-

The solubility is reported as the average concentration from the replicate flasks.

Determination of Vapor Pressure (Static Method)

The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.

Apparatus:

-

Vacuum-tight vessel (static cell)

-

Pressure transducer or manometer

-

Thermostat-controlled bath

-

Vacuum pump

-

Sample injection system

Procedure:

-

Place a small amount of the sample into the static cell.

-

Evacuate the cell using a vacuum pump to remove all air.

-

Immerse the cell in a thermostat-controlled bath to maintain a precise and constant temperature.

-

Allow the system to reach equilibrium, where the rate of evaporation of the liquid equals the rate of condensation of the vapor.

-

The pressure inside the cell at equilibrium is the vapor pressure of the substance at that temperature. Measure this pressure using the pressure transducer.[14][15][16][17]

-

Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the density of a liquid compound using the pycnometer method.

Caption: Workflow for Density Determination (Pycnometer Method)

References

- 1. Dibutyl butylphosphonate | C12H27O3P | CID 6539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Dibutyl butylphosphonate | 78-46-6 | >98% [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. quora.com [quora.com]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Assessment of Exposure to Organophosphorus Compounds, Carbamates, and Volatile Organic Chemicals - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. srd.nist.gov [srd.nist.gov]

- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]

An In-depth Technical Guide to Dibutyl Butylphosphonate

A Note on Chemical Identification: This technical guide focuses on Dibutyl Butylphosphonate (CAS Number: 78-46-6) . While the initial request specified "dibutyl hexylphosphonate," extensive database searches yielded no specific information for a compound with this name. It is highly probable that "hexyl" was a typographical error for "butyl." Dibutyl butylphosphonate is a well-characterized compound with available technical data, and its structure is closely related to the requested name.

This document provides a comprehensive overview of dibutyl butylphosphonate, including its chemical structure, physicochemical properties, synthesis methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

-

Chemical Name: Dibutyl butylphosphonate

-

Molecular Formula: C₁₂H₂₇O₃P[1]

-

Molecular Weight: 250.31 g/mol [1]

-

Synonyms: DBBP, Dibutyl butanephosphonate, Di-n-butyl n-butylphosphonate, Phosphonic acid, butyl-, dibutyl ester[3]

Chemical Structure:

Caption: Chemical structure of Dibutyl Butylphosphonate.

Physicochemical Properties

The following table summarizes the key quantitative data for dibutyl butylphosphonate.

| Property | Value | Reference(s) |

| Molecular Weight | 250.31 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild | [3] |

| Density | 0.946 g/mL at 25 °C | [4] |

| Boiling Point | 283 °C (lit.) | [4] |

| Flash Point | >110 °C | [4] |

| Water Solubility | 0.5 g/L at 25 °C | [4] |

| Solubility in Organics | Miscible with most common organic solvents | [3] |

| Refractive Index | n20/D 1.432 (lit.) | [4] |

| Vapor Pressure | 0.000739 mmHg at 25°C | [4] |

Synthesis of Dibutyl Butylphosphonate

Dibutyl butylphosphonate can be synthesized through several methods. The Michaelis-Arbuzov reaction is a classic and widely used method for forming the phosphorus-carbon bond central to this molecule.

Generalized Michaelis-Arbuzov Reaction Protocol:

The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[5][6] For the synthesis of dibutyl butylphosphonate, this would typically involve the reaction of tributyl phosphite with a butyl halide (e.g., 1-bromobutane).

Reaction Scheme: P(OBu)₃ + BuBr → Bu-P(O)(OBu)₂ + BuBr

Experimental Steps:

-

Reactant Mixture: A trialkyl phosphite (e.g., tributyl phosphite) is mixed with an alkyl halide (e.g., 1-bromobutane). The reactivity of the alkyl halide is typically in the order of I > Br > Cl.[5]

-

Reaction Conditions: The mixture is heated. The reaction proceeds through a phosphonium salt intermediate.

-

Intermediate Decomposition: The intermediate phosphonium salt is dealkylated by the halide ion in a second SN2 reaction to yield the final phosphonate product and another alkyl halide.[6]

-

Purification: The final product, dibutyl butylphosphonate, is purified from the reaction mixture, often by distillation under reduced pressure.

Caption: Generalized workflow for the synthesis of Dibutyl Butylphosphonate.

Applications

Dibutyl butylphosphonate has several industrial applications, with its use as a solvent extraction agent for heavy metals being particularly notable. It is also used as a plasticizer, antifoam agent, and an intermediate in the synthesis of other organophosphorus compounds.[3][7] One source also indicates its use as a raw material for pharmaceutical intermediates.[8]

Experimental Protocol: Solvent Extraction of Uranium

Dibutyl butylphosphonate is effective in the extraction of uranium from phosphoric acid solutions.[7] The general principle involves the selective transfer of uranium ions from an aqueous phase to an organic phase containing the extractant.

Experimental Steps:

-

Organic Phase Preparation: A solution of dibutyl butylphosphonate is prepared in a suitable organic solvent, such as kerosene or dodecane.

-

Aqueous Phase: The aqueous phase contains the uranium to be extracted, typically in a nitric or phosphoric acid solution.

-

Liquid-Liquid Extraction: The organic and aqueous phases are brought into contact and mixed vigorously to facilitate the transfer of uranium into the organic phase. This can be done in separatory funnels for lab-scale experiments or in mixer-settlers for continuous processes.

-

Phase Separation: After mixing, the two phases are allowed to separate. The uranium-loaded organic phase is then collected.

-

Stripping: The uranium is recovered from the organic phase by stripping with a suitable aqueous solution, which reverses the extraction process.

-

Analysis: The concentration of uranium in the aqueous and organic phases before and after extraction is determined using analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or spectrophotometry to calculate the extraction efficiency.

Caption: Workflow for Uranium extraction using Dibutyl Butylphosphonate.

Relevance to Drug Development and Safety Considerations

While not a therapeutic agent itself, dibutyl butylphosphonate's role as a potential intermediate in pharmaceutical synthesis suggests its importance in the broader drug development landscape.[8] Its properties as a plasticizer could also be relevant in the formulation of certain drug delivery systems, although specific examples are not prevalent in the literature.

Toxicity Information: There is limited specific toxicity data available for dibutyl butylphosphonate. However, for the structurally related compound, dibutyl phthalate (DBP), studies have shown low acute toxicity.[9] Repeat-dose studies in animals have indicated potential effects on the liver and kidneys at high doses.[9] It is advisable to handle dibutyl butylphosphonate with appropriate personal protective equipment in a well-ventilated area, following standard laboratory safety procedures.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for detailed safety data sheets or comprehensive experimental validation. Researchers should always consult primary literature and safety documentation before handling or using this chemical.

References

- 1. scbt.com [scbt.com]

- 2. 丁基磷酸二丁酯 ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dibutyl butylphosphonate | C12H27O3P | CID 6539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibutyl butylphosphonate|lookchem [lookchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Buy Dibutyl butylphosphonate | 78-46-6 | >98% [smolecule.com]

- 8. Dibutyl butylphosphonateï¼Useï¼Raw material for medicines intermediateï½Johoku Chemical [johoku-chemical.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

Spectral Characteristics of Dibutyl Hexylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of Dibutyl hexylphosphonate, a member of the organophosphonate class of compounds. Due to the limited availability of public experimental spectral data for this specific molecule, this guide utilizes predicted spectral information generated from validated computational models, alongside established principles of NMR, IR, and MS spectroscopy for organophosphorus compounds. This information is intended to serve as a valuable reference for researchers and scientists engaged in the synthesis, characterization, and application of this compound and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is crucial to note that these are computationally derived values and should be confirmed by experimental analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | q | 4H | O-CH₂ -CH₂-CH₂-CH₃ (Butoxy) |

| ~1.80 | m | 2H | P-CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃ (Hexyl) |

| ~1.65 | m | 4H | O-CH₂-CH₂ -CH₂-CH₃ (Butoxy) |

| ~1.40 | m | 4H | O-CH₂-CH₂-CH₂ -CH₃ (Butoxy) |

| ~1.30 | m | 8H | P-CH₂-CH₂ -CH₂ -CH₂ -CH₂-CH₃ (Hexyl) |

| ~0.93 | t | 6H | O-CH₂-CH₂-CH₂-CH₃ (Butoxy) |

| ~0.88 | t | 3H | P-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ (Hexyl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~65.5 (d, Jpc ≈ 6 Hz) | O -CH₂-CH₂-CH₂-CH₃ (Butoxy) |

| ~32.0 (d, Jpc ≈ 4 Hz) | O-CH₂-CH₂ -CH₂-CH₃ (Butoxy) |

| ~31.5 | P-CH₂-CH₂-CH₂ -CH₂-CH₂-CH₃ (Hexyl) |

| ~30.5 (d, Jpc ≈ 15 Hz) | P-CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃ (Hexyl) |

| ~28.0 (d, Jpc ≈ 140 Hz) | P -CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ (Hexyl) |

| ~22.5 | P-CH₂-CH₂-CH₂-CH₂ -CH₂-CH₃ (Hexyl) |

| ~19.0 | O-CH₂-CH₂-CH₂ -CH₃ (Butoxy) |

| ~14.0 | P-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ (Hexyl) |

| ~13.5 | O-CH₂-CH₂-CH₂-CH₃ (Butoxy) |

Table 3: Predicted ³¹P NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~32 | Multiplet |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (Alkyl) |

| 1465 | Medium | C-H bending (CH₂) |

| 1380 | Medium | C-H bending (CH₃) |

| 1240 | Strong | P=O stretching (Phosphoryl) |

| 1050-1020 | Strong | P-O-C stretching |

Predicted Mass Spectrometry (MS) Data

For the mass spectrum of this compound (Molecular Weight: 278.38 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 278. Key fragmentation patterns for phosphonates involve the cleavage of the P-C and P-O bonds.

Table 5: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion |

| 278 | [C₁₄H₃₁O₃P]⁺ (Molecular Ion) |

| 221 | [M - C₄H₉]⁺ (Loss of a butyl radical) |

| 193 | [M - C₆H₁₃]⁺ (Loss of a hexyl radical) |

| 165 | [HP(O)(OC₄H₉)₂]⁺ |

| 137 | [HP(O)(OH)(OC₄H₉)]⁺ |

| 97 | [H₂PO₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of liquid organophosphorus compounds like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters: spectral width of 10-15 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Employ proton decoupling to simplify the spectrum.

-

Typical acquisition parameters: spectral width of 200-220 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

³¹P NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer equipped with a phosphorus probe.

-

Proton decoupling is typically used to simplify the spectrum.

-

Use an external standard, such as 85% H₃PO₄, for chemical shift referencing (0 ppm).

-

Typical acquisition parameters: spectral width of 100-200 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal-to-noise.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid, the neat liquid can be analyzed directly. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded salt plates in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common technique for phosphonates, which will induce fragmentation and provide structural information. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique and may yield a more prominent molecular ion peak.

-

Mass Analysis:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic losses of alkyl and alkoxy groups.

-

Visualizations

The following diagrams illustrate the relationships between the spectral methods and the information they provide, as well as a general workflow for spectral analysis.

Caption: Experimental workflow for the synthesis and spectral characterization of this compound.

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

The Solubility of Dibutyl Hexylphosphonate in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl hexylphosphonate is an organophosphorus compound belonging to the class of dialkyl alkylphosphonates. These compounds find applications in various fields, including solvent extraction, as flame retardants, and as plasticizers. A critical physicochemical property governing the utility and formulation of this compound is its solubility in organic solvents. This technical guide aims to provide a comprehensive overview of the available knowledge on the solubility of this compound, alongside general principles guiding the solubility of related organophosphorus compounds.

It is important to note that publicly available, peer-reviewed quantitative solubility data specifically for this compound in a range of organic solvents is scarce. One source for the closely related dibutyl hexyl phosphate explicitly states that solubility information is not available. However, by understanding the general behavior of dialkyl alkylphosphonates, we can infer its likely solubility characteristics.

Predicted Solubility of this compound

Based on the principles of organophosphorus chemistry, the solubility of this compound, an ester, is expected to be significantly different from its corresponding phosphonic acid. Phosphonic acids are generally polar and thus exhibit poor solubility in nonpolar organic solvents, while being more soluble in water and alcohols. In contrast, the esterification of the phosphonic acid with butyl and hexyl groups in this compound significantly increases its lipophilicity. This structural feature suggests a higher affinity for and, consequently, better solubility in a variety of organic solvents.

The following table provides a qualitative prediction of the solubility of this compound in common organic solvents, based on these general principles.

| Solvent Classification | Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Carbon Tetrachloride | High | The long alkyl chains (butyl and hexyl) of the phosphonate ester lead to significant nonpolar character, promoting dissolution in nonpolar solvents through van der Waals interactions. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar P=O bond of the phosphonate, while their organic nature allows for interaction with the alkyl chains. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate to Low | While the phosphonate oxygen can act as a hydrogen bond acceptor, the large nonpolar alkyl groups may hinder extensive solvation by polar protic solvents. Solubility is expected to decrease with increasing chain length of the alcohol. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like dialkyl alkylphosphonates. |

Experimental Protocol for Solubility Determination

While specific experimental data for this compound is not available, a standard and widely used method for determining the solubility of a solid compound in a liquid solvent is the isothermal saturation method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

-

Vials with airtight seals

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or a UV-Vis spectrophotometer if the compound has a chromophore)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature bath and agitate them for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant. A typical equilibration time is 24 to 72 hours.

-

Sample Collection and Filtration: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound.

Caption: Key factors determining the solubility of dialkyl alkylphosphonates.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibutyl Hexylphosphonate

Disclaimer: Direct experimental data on the thermal stability and decomposition of Dibutyl Hexylphosphonate is limited in publicly available scientific literature. This guide is therefore based on established knowledge of closely related dialkyl alkylphosphonates, particularly di-n-butyl n-hexylphosphonate, to provide a comprehensive overview of its expected thermal behavior.

Introduction

This compound is an organophosphorus compound belonging to the class of phosphonate esters. These compounds are characterized by a direct carbon-phosphorus (C-P) bond, which imparts significant chemical and thermal stability. Dialkyl alkylphosphonates find applications as flame retardants, plasticizers, and intermediates in chemical synthesis. Understanding their thermal stability and decomposition pathways is crucial for ensuring safe handling, predicting product performance at elevated temperatures, and for the development of new materials. This guide provides a detailed analysis of the expected thermal properties of this compound, including its decomposition mechanism, thermal analysis data from analogous compounds, and the experimental protocols used for such characterization.

Thermal Decomposition Pathway

The thermal decomposition of dialkyl alkylphosphonates, such as this compound, is well-documented to proceed through a specific elimination reaction. When heated, these esters undergo intramolecular elimination to yield an alkene and the corresponding alkylphosphonic acid. In the case of this compound, the primary decomposition products are expected to be but-1-ene and n-hexylphosphonic acid.

This reaction is analogous to the decomposition of other di-n-butyl alkylphosphonates. For instance, the thermal decomposition of di-n-butyl ethylphosphonate yields ethylphosphonic acid and but-1-ene. The ease of this decomposition reaction is influenced by the structure of the alkyl groups in the ester, with increased branching in the alkyl chain facilitating the elimination process.

The proposed decomposition pathway is illustrated in the diagram below:

Caption: Proposed thermal decomposition of this compound.

Quantitative Thermal Analysis Data

| Compound | Decomposition Onset (°C) | Peak Decomposition (°C) | Mass Loss (%) | Reference Compounds |

| Di-n-butyl ethylphosphonate | ~200 - 250 | Not specified | ~66 | A close structural analog |

| Di-n-butyl n-hexylphosphonate | ~220 - 270 | Not specified | ~55 | The most direct analog |

| Calcium dibutyl phosphate | ~300 | Not specified | Not specified | Illustrates the stability of the dibutyl phosphate moiety |

Note: The exact temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.

Experimental Protocols

The thermal stability and decomposition of organophosphorus compounds are typically investigated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA): This is the most common technique for determining the thermal stability of a compound.

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Typical Protocol:

-

A small sample (5-10 mg) of the compound is placed in a crucible (e.g., alumina).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These techniques are often used in conjunction with TGA.

-

Principle: DTA measures the temperature difference between a sample and a reference material, while DSC measures the heat flow to or from a sample, as a function of temperature. These techniques can detect endothermic and exothermic events, such as melting, boiling, and decomposition.

-

Typical Protocol:

-

A small sample is placed in a sample pan, and an empty pan serves as a reference.

-

Both pans are heated at a constant rate.

-

The DTA or DSC curve shows peaks corresponding to thermal events. Decomposition is typically an exothermic process.

-

The general workflow for the thermal analysis of a compound like this compound is depicted below:

Caption: A typical workflow for thermal analysis experiments.

Factors Influencing Thermal Stability

The thermal stability of dialkyl alkylphosphonates is influenced by several factors:

-

Structure of the Alkyl Ester Group: As mentioned, branching in the alkyl chain of the ester group can lower the decomposition temperature. For example, di-sec-butyl esters decompose more readily than di-n-butyl esters.

-

Length of the Alkyl Chain (P-C bond): The length of the alkyl chain directly attached to the phosphorus atom can also affect stability, though this effect is generally less pronounced than that of the ester groups.

-

Presence of Impurities: The presence of acidic or basic impurities can catalyze decomposition, leading to a lower observed decomposition temperature.

Conclusion

While direct experimental data for this compound remains scarce, a robust understanding of its thermal stability and decomposition can be inferred from the behavior of its close structural analogs. It is expected to undergo thermal decomposition via the elimination of but-1-ene to form n-hexylphosphonic acid, likely with an onset of decomposition in the range of 220-270 °C. The standard experimental protocols for investigating these properties involve thermogravimetric analysis and differential thermal analysis. This guide provides a foundational understanding for researchers and professionals working with this and related organophosphorus compounds.

A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of Dibutyl Hexylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Michaelis-Arbuzov reaction, focusing on the synthesis of dibutyl hexylphosphonate. It covers the core reaction mechanism, a detailed experimental protocol, and the expected analytical data for the final product.

Introduction

The Michaelis-Arbuzov reaction, also known as the Arbuzov reaction, is a cornerstone of organophosphorus chemistry, renowned for its efficacy in forming a stable phosphorus-carbon (P-C) bond. Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is the most common method for synthesizing phosphonates, phosphinates, and phosphine oxides.

The classical reaction involves the treatment of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide. This process converts the trivalent phosphorus to a pentavalent state, yielding a dialkyl alkylphosphonate and a new, smaller alkyl halide as a byproduct. The synthesis of this compound from tributyl phosphite and a 1-hexyl halide serves as a representative example of this versatile and widely used transformation.

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds via a two-step nucleophilic substitution mechanism.

-

Sɴ2 Attack and Phosphonium Salt Formation: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite (tributyl phosphite) on the electrophilic primary carbon of the alkyl halide (1-bromohexane). This first Sɴ2 displacement of the halide ion results in the formation of a quasi-phosphonium salt intermediate.

-

Dealkylation: The displaced halide anion then acts as a nucleophile in a second Sɴ2 reaction. It attacks one of the α-carbons of the butyl ester groups on the phosphonium intermediate. This step results in the formation of the final pentavalent phosphonate product (this compound) and a butyl halide byproduct (1-bromobutane). For trialkyl phosphites, this dealkylation step typically requires heating.

Experimental Protocol: Synthesis of this compound

This section outlines a standard laboratory procedure for the synthesis of this compound from tributyl phosphite and 1-bromohexane.

3.1 Materials and Apparatus

-

Reactants: Tributyl phosphite (≥93%), 1-Bromohexane (98%)

-

Apparatus: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet, and a distillation apparatus for purification.

3.2 Experimental Workflow

3.3 Procedure

-

Setup: Assemble the reaction apparatus under a nitrogen atmosphere to prevent oxidation of the phosphite. Equip the flask with a magnetic stir bar.

-

Charging Reactants: Charge the round-bottom flask with tributyl phosphite (e.g., 0.1 mol).

-

Addition: Add 1-bromohexane (e.g., 0.11 mol, 1.1 equivalents) to the tributyl phosphite at room temperature with stirring. The reaction is often performed neat (without solvent).

-

Heating: Heat the reaction mixture to a gentle reflux. The temperature required for trialkyl phosphites is typically in the range of 120-160°C.

-

Monitoring: The reaction progress can be monitored by observing the distillation of the lower-boiling byproduct, butyl bromide (boiling point ~101°C), or by techniques such as ³¹P NMR spectroscopy. The reaction is typically complete within several hours.

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is purified by vacuum distillation to remove any unreacted starting materials and isolate the high-boiling this compound.

Data Presentation

4.1 Physical and Chemical Properties

The properties of the primary reactant, reagent, and expected product are summarized below.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Tributyl Phosphite | C₁₂H₂₇O₃P | 250.31[1] | 125 / 7 mmHg[2] | 0.925 @ 25°C[3] |

| 1-Bromohexane | C₆H₁₃Br | 165.07[4] | 154-158[5][6] | 1.176 @ 25°C[6] |

| This compound | C₁₄H₃₁O₃P | 294.37 | Not available | Not available |

4.2 Typical Reaction Parameters

| Parameter | Condition | Rationale / Notes |

| Temperature | 120 - 160 °C | Required to thermally drive the dealkylation of the phosphonium salt intermediate for trialkyl phosphites. |

| Reactant Ratio | Slight excess of alkyl halide | Often used to ensure complete conversion of the phosphite starting material. |

| Atmosphere | Inert (N₂ or Ar) | Trivalent phosphites can be susceptible to oxidation. |

| Solvent | Typically neat (none) | The reactants are liquids and the reaction proceeds well without a solvent. |

4.3 Expected Spectroscopic Data for this compound

Characterization of the final product is critical. The following table outlines the expected Nuclear Magnetic Resonance (NMR) data for this compound based on typical values for similar structures.[8][9]

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ³¹P | +25 to +35 | Singlet (proton decoupled) | P=O of the phosphonate |

| ¹H | ~ 4.0 | Quartet of triplets or multiplet, ³J(H,H) ≈ 7, ³J(P,H) ≈ 8 | O-CH₂ -CH₂-CH₂-CH₃ (butyl ester) |

| ~ 1.7 | Multiplet | P-CH₂ -CH₂- (hexyl group) | |

| ~ 1.6 | Multiplet | O-CH₂-CH₂ -CH₂-CH₃ (butyl ester) | |

| ~ 1.3-1.4 | Multiplet | P-CH₂-(CH₂)₄ -CH₃ and O-CH₂-CH₂-CH₂ -CH₃ | |

| ~ 0.9 | Triplets, ³J(H,H) ≈ 7 | Terminal -CH₃ groups | |

| ¹³C | ~ 65 | Doublet, ²J(P,C) ≈ 6-8 | C H₂-O-P (butyl ester) |

| ~ 32 | Doublet, ³J(P,C) ≈ 6 | CH₂-C H₂-O-P (butyl ester) | |

| ~ 25-30 | Doublet, ¹J(P,C) ≈ 130-145[8] | C H₂-P (hexyl group) | |

| ~ 18 | Singlet | CH₂-C H₂-CH₃ (butyl ester) | |

| ~ 13 | Singlet | Terminal -C H₃ groups |

Note: The phosphorus-carbon coupling constants (J(P,C)) are particularly diagnostic. The one-bond coupling (¹J(P,C)) for the carbon directly attached to the phosphorus is typically very large.[8]

Conclusion

The Michaelis-Arbuzov reaction is a robust and reliable method for the synthesis of this compound. The procedure involves the straightforward, thermally induced reaction of tributyl phosphite and a 1-hexyl halide. While requiring elevated temperatures, the reaction is high-yielding and proceeds cleanly, with purification readily achieved by vacuum distillation. The formation of the P-C bond and the resulting phosphonate can be unequivocally confirmed through spectroscopic methods, particularly ³¹P and ¹³C NMR, which show characteristic chemical shifts and coupling constants. This synthesis provides a clear pathway to an important class of organophosphorus compounds valuable in various research and development applications.

References

- 1. Tributyl phosphite | C12H27O3P | CID 7623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. TRIBUTYL PHOSPHITE | 102-85-2 [chemicalbook.com]

- 4. 1-Bromohexane | C6H13Br | CID 8101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromohexane - Wikipedia [en.wikipedia.org]

- 6. 1-Bromohexane | 111-25-1 [chemicalbook.com]

- 7. Dibutyl butylphosphonate | C12H27O3P | CID 6539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

In-Depth Technical Guide: Health and Safety Data for Dibutyl Hexylphosphonate

Disclaimer: Limited direct toxicological and safety data are publicly available for Dibutyl Hexylphosphonate. This guide provides a comprehensive overview based on information available for structurally related alkyl phosphonates, primarily Dibutyl Butylphosphonate, and general principles of toxicology for this class of compounds. The information herein should be used as a guide for risk assessment and to inform the design of necessary experimental studies.

Chemical and Physical Properties

| Property | Value (for Dibutyl Butylphosphonate) | Reference |

| Molecular Formula | C₁₂H₂₇O₃P | [1][2][3][4] |

| Molecular Weight | 250.31 g/mol | [1][2] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 283 °C | [1] |

| Flash Point | 113 °C | [6] |

| Density | 0.946 g/mL at 25°C | [1] |

| Solubility | Insoluble in water | [1] |

| Stability | Stable under normal conditions | [1] |

Toxicological Data

Comprehensive toxicological data for this compound are not available. The following sections summarize the expected toxicological profile based on data from related alkyl phosphonates.

Acute Toxicity

No specific acute toxicity data (LD50/LC50) for this compound were found. For the related compound, Dibutyl Propylphosphonate, an intravenous LD50 of 18 mg/kg has been reported in mice.[7] For many alkyl phosphates, acute oral toxicity is considered to be low.[8][9][10][11]

Irritation and Sensitization

Based on information for Dibutyl Butylphosphonate, this compound is expected to be a skin and eye irritant.[6][12]

-

Sensitization: Data on the sensitization potential of this compound are not available. A guinea pig maximization study on dimyristyl phosphate, another alkyl phosphate, showed no sensitization potential.[8]

Repeated Dose Toxicity

No specific repeated dose toxicity studies for this compound were identified. The safety assessment of alkyl phosphates by the Cosmetic Ingredient Review (CIR) Expert Panel, which reviewed multiple related compounds, did not raise significant concerns for systemic toxicity from repeated oral exposure.[8][9][10][11]

Genotoxicity

No genotoxicity data for this compound were found. Studies on related compounds like dimethyl hydrogen phosphite have shown negative results in sex-linked recessive lethal mutation assays in Drosophila melanogaster.[13]

Carcinogenicity

No carcinogenicity data for this compound were identified.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data for this compound were found. Studies on some phthalates, which are structurally different but can have similar applications as plasticizers, have shown reproductive and developmental effects in animal models.[14][15][16][17][18][19][20] However, it is crucial to note that the toxicological profiles of phosphonates and phthalates can differ significantly.

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound. For the related compound, Dibutyl Phosphate, the following OELs have been set:

| Organization | Limit | Reference |

| OSHA (PEL) | 1 ppm (5 mg/m³) 8-hour TWA | [21][22] |

| NIOSH (REL) | 1 ppm (5 mg/m³) 10-hour TWA; 2 ppm (10 mg/m³) STEL | [21][22] |

| ACGIH (TLV) | 5 mg/m³ TWA (inhalable fraction and vapor) | [22] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for key toxicological endpoints based on OECD guidelines, which would be appropriate for assessing the safety of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 value.

-

Animal Selection: Healthy, young adult rodents (rats or mice), typically females as they are often slightly more sensitive.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water) overnight before dosing.

-

Dose Administration: The substance is administered orally via gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[23]

Acute Dermal Irritation/Corrosion (OECD 404)

-

Animal Selection: Healthy, young adult albino rabbits.

-

Test Substance Application: A small area of skin on the back of the rabbit is clipped free of fur. 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin and covered with a gauze patch.

-

Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD 405)

-

Animal Selection: Healthy, young adult albino rabbits.

-

Test Substance Instillation: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of eye reactions is scored according to a standardized scale.

Mandatory Visualizations

As no specific signaling pathways for this compound have been identified, the following diagrams illustrate a logical workflow for chemical safety assessment and a generic hazard identification and risk characterization process.

References

- 1. Buy Dibutyl butylphosphonate | 78-46-6 | >98% [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Dibutyl butanephosphonate [webbook.nist.gov]

- 4. Dibutyl butylphosphonate | C12H27O3P | CID 6539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dibutyl butylphosphonate - Hazardous Agents | Haz-Map [haz-map.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. RTECS NUMBER-TA0430000-Chemical Toxicity Database [drugfuture.com]

- 8. cir-safety.org [cir-safety.org]

- 9. pure.psu.edu [pure.psu.edu]

- 10. [PDF] Safety Assessment of Alkyl Phosphates as Used in Cosmetics | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. chemical-label.com [chemical-label.com]

- 13. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. interactive.cbs8.com [interactive.cbs8.com]

- 17. epa.gov [epa.gov]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. researchgate.net [researchgate.net]

- 20. Reproductive toxicity and pharmacokinetics of di-n-butyl phthalate (DBP) following dietary exposure of pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nj.gov [nj.gov]

- 22. osha.gov [osha.gov]

- 23. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for Dibutyl Butylphosphonate in Solvent Extraction

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "Dibutyl hexylphosphonate" did not yield information on a compound with that specific name being commonly used in solvent extraction. It is highly probable that the intended compound was Dibutyl butylphosphonate (DBBP) , a well-established organophosphorus extractant. Therefore, these application notes and protocols are based on the properties and applications of Dibutyl butylphosphonate. The methodologies described herein are based on the general principles of solvent extraction using organophosphorus reagents and may require optimization for specific applications.

Introduction to Dibutyl Butylphosphonate (DBBP)

Dibutyl butylphosphonate (DBBP) is a neutral organophosphorus compound with the chemical formula C₁₂H₂₇O₃P.[1] It is a colorless liquid with a mild odor, immiscible with water but miscible with most common organic solvents.[1] DBBP is known for its use as a solvent extraction agent, particularly for heavy metals like uranium.[1][2][3] While its application in pharmaceutical and drug development is less documented, its chemical properties make it a candidate for the extraction of certain organic molecules, particularly acidic and neutral compounds, from aqueous solutions.

The extraction capability of phosphonates like DBBP stems from the electron-donating oxygen atom in the phosphoryl group (P=O), which can form coordination complexes with metal ions and hydrogen bonds with organic molecules. The basicity of this oxygen atom is higher in phosphonates compared to phosphates, often leading to superior extraction tendencies.

Physical and Chemical Properties of Dibutyl Butylphosphonate:

| Property | Value | Reference |

| CAS Number | 78-46-6 | [3][4] |

| Molecular Formula | C₁₂H₂₇O₃P | [1][3] |

| Molecular Weight | 250.32 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Density | 0.946 g/mL at 25 °C | [5] |

| Boiling Point | 283 °C | [5] |

| Flash Point | >110 °C | [3] |

| Water Solubility | 0.5 g/L at 25 °C | [3] |

Principle of Solvent Extraction with DBBP

Solvent extraction, or liquid-liquid extraction, is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases.[6] In the context of drug development, it can be used to isolate active pharmaceutical ingredients (APIs) or their intermediates from complex mixtures such as reaction broths or biological fluids.

The extraction of an organic molecule by DBBP dissolved in a water-immiscible organic solvent (the organic phase) from an aqueous phase is governed by the distribution ratio (D). The mechanism of extraction can vary depending on the nature of the target molecule:

-

Extraction by Solvation: Neutral organic molecules can be extracted through the formation of solvates with DBBP, where the P=O group of DBBP interacts with the solute.[6]

-

Ion-Pair Extraction: For ionizable organic molecules (acids or bases), extraction can occur through the formation of an ion-pair. By adjusting the pH of the aqueous phase, the target molecule can be converted into its neutral or ionized form, influencing its extractability. For instance, an acidic drug can be extracted into the organic phase at a low pH where it is protonated and less water-soluble.

Applications in a Drug Development Context

While specific examples of DBBP in pharmaceutical extraction are limited in the literature, its properties suggest potential applications in:

-

Purification of acidic or neutral APIs and intermediates: DBBP can be used to selectively extract these compounds from aqueous process streams.

-

Removal of impurities: It can be employed to remove organic impurities from aqueous solutions containing the desired product.

-

Sample preparation: DBBP can be used in the preparation of samples for analysis, such as extracting a drug from a biological matrix prior to chromatography.

Experimental Protocols

The following are generalized protocols for the solvent extraction of acidic and basic organic compounds using DBBP. These should be considered as starting points and will require optimization for specific applications.

Protocol 1: Extraction of an Acidic Organic Compound

This protocol is suitable for the extraction of acidic compounds, such as carboxylic acid-containing APIs, from an aqueous solution.

Materials:

-

Dibutyl butylphosphonate (DBBP)

-

Water-immiscible organic solvent (e.g., kerosene, toluene, chloroform)[2]

-

Aqueous solution containing the acidic organic compound

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

-

Sodium hydroxide (NaOH) or other suitable base for stripping

-

Separatory funnel

-

pH meter or pH paper

-

Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

-

Organic Phase Preparation: Prepare a solution of DBBP in the chosen organic solvent. A typical concentration range is 10-50% (v/v).

-

Aqueous Phase Preparation: Dissolve the acidic organic compound in water.

-

pH Adjustment (Extraction): Adjust the pH of the aqueous solution to be at least 2 pH units below the pKa of the acidic compound using HCl. This ensures the compound is in its protonated, more organic-soluble form.

-

Extraction:

-

Transfer a known volume of the pH-adjusted aqueous phase and the organic phase to a separatory funnel. A typical phase ratio (organic:aqueous) is 1:1, but this may be varied.

-

Shake the funnel vigorously for 2-5 minutes to ensure thorough mixing and mass transfer.

-

Allow the phases to separate completely.

-

-

Phase Separation: Carefully drain the lower (denser) phase. The location of the organic phase (upper or lower) will depend on the density of the organic solvent used.

-

Stripping (Back-Extraction):

-

Transfer the organic phase containing the extracted compound to a clean separatory funnel.

-

Add a fresh aqueous solution with a pH at least 2 units above the pKa of the acidic compound (adjusted with NaOH).

-

Shake vigorously for 2-5 minutes. The deprotonated, more water-soluble compound will transfer back to the aqueous phase.

-

Allow the phases to separate and collect the aqueous phase.

-

-

Analysis: Analyze the initial aqueous phase, the raffinate (aqueous phase after extraction), and the strip solution to determine the concentration of the acidic compound and calculate the extraction and stripping efficiencies.

Protocol 2: Extraction of a Basic Organic Compound

This protocol is designed for the extraction of basic compounds, such as amine-containing APIs.

Materials:

-

Same as in Protocol 4.1, with the exception that a base will be used for the initial pH adjustment and an acid for stripping.

Procedure:

-

Organic Phase Preparation: Prepare a solution of DBBP in the chosen organic solvent (e.g., 10-50% v/v).

-

Aqueous Phase Preparation: Dissolve the basic organic compound in water.

-

pH Adjustment (Extraction): Adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the basic compound using NaOH. This ensures the compound is in its neutral, more organic-soluble form.

-

Extraction: Follow the same procedure as in Protocol 4.1, step 4.

-

Phase Separation: Follow the same procedure as in Protocol 4.1, step 5.

-

Stripping (Back-Extraction):

-

Transfer the organic phase to a clean separatory funnel.

-

Add a fresh aqueous solution with a pH at least 2 units below the pKa of the basic compound (adjusted with HCl).

-

Shake vigorously for 2-5 minutes. The protonated, more water-soluble compound will transfer back to the aqueous phase.

-

Allow the phases to separate and collect the aqueous phase.

-

-

Analysis: Analyze the relevant phases to determine the extraction and stripping efficiencies.

Data Presentation

The efficiency of the solvent extraction process is typically evaluated by the Distribution Ratio (D) and the Percentage Extraction (%E).

Table 1: Key Parameters in Solvent Extraction

| Parameter | Formula | Description |

| Distribution Ratio (D) | D = [C]org / [C]aq | The ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. |

| Percentage Extraction (%E) | %E = (D / (D + Vaq/Vorg)) * 100 | The percentage of the solute transferred from the aqueous phase to the organic phase. Vaq and Vorg are the volumes of the aqueous and organic phases, respectively. |

Table 2: Hypothetical Extraction Data for an Acidic API (Example)

This table presents hypothetical data for the extraction of an acidic API (pKa = 4.5) using 25% DBBP in toluene at a 1:1 phase ratio. This data is for illustrative purposes only and must be experimentally determined.

| Aqueous Phase pH (Extraction) | Distribution Ratio (D) | Percentage Extraction (%E) |

| 2.0 | 15.2 | 93.8% |

| 3.0 | 8.5 | 89.5% |

| 4.0 | 2.1 | 67.7% |

| 5.0 | 0.5 | 33.3% |

| 6.0 | 0.1 | 9.1% |

Visualizations

Workflow for Extraction of an Acidic Compound

Caption: Workflow for the extraction and stripping of an acidic compound using DBBP.

Logical Relationship in pH-Dependent Extraction

References

- 1. Dibutyl butylphosphonate | C12H27O3P | CID 6539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Dibutyl butylphosphonate | 78-46-6 | >98% [smolecule.com]

- 3. Dibutyl butylphosphonate|lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. Dibutyl butylphosphonate = 90 78-46-6 [sigmaaldrich.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Application Notes and Protocols for Dibutyl Hexylphosphonate in Metal Complexation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl hexylphosphonate is an organophosphorus compound with significant potential as a ligand for the complexation of a variety of metal ions. Its molecular structure, featuring a phosphoryl group (P=O) and flexible butyl and hexyl chains, allows for effective coordination with metal centers. This property makes it a valuable tool in various applications, including solvent extraction for metallurgical processes, purification of metals, and potentially in the development of radiopharmaceuticals and other drug delivery systems.

The extraction efficiency of organophosphorus compounds is influenced by the nature of the atom attached to the phosphorus center and the length of the alkyl chains. Longer alkyl chains can enhance the hydrophobicity of the ligand, influencing its partitioning into the organic phase during solvent extraction. The phosphoryl group acts as a Lewis base, donating electron density to the metal cation, which acts as a Lewis acid, forming a stable complex.

Physicochemical Properties

| Property | Value (for Dibutyl Butylphosphonate) | Reference |

| Molecular Formula | C₁₂H₂₇O₃P | [1] |

| Molecular Weight | 250.32 g/mol | [1] |

| Appearance | Colorless to pale amber liquid | [1] |

| Boiling Point | 127-128 °C @ 2.5 mmHg | [1] |

| Solubility | Moderately soluble in water | [1] |

Synthesis of this compound

A common method for the synthesis of dialkyl alkylphosphonates is through the Michaelis-Arbuzov reaction or variations thereof. The following protocol is an adapted procedure for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dibutyl phosphite

-

1-Bromohexane

-

Sodium metal

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Anhydrous ethanol

-

Rotary evaporator

-

Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Procedure:

-

Preparation of Sodium Dibutyl Phosphite:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a stoichiometric amount of sodium metal in anhydrous ethanol with stirring until the sodium is completely consumed, forming sodium ethoxide.

-

Slowly add dibutyl phosphite dropwise to the sodium ethoxide solution at room temperature. The reaction is exothermic.

-

After the addition is complete, stir the mixture for 1-2 hours at room temperature to ensure the complete formation of sodium dibutyl phosphite.

-

Remove the ethanol under reduced pressure using a rotary evaporator to obtain the sodium dibutyl phosphite salt as a solid.

-

-

Reaction with 1-Bromohexane:

-

To the flask containing sodium dibutyl phosphite, add anhydrous toluene.

-

Slowly add a stoichiometric amount of 1-bromohexane to the suspension with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC or GC-MS is recommended to determine reaction completion).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the sodium bromide precipitate.

-

Wash the filtrate with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Metal Complexation and Solvent Extraction

This compound can be used as an extractant in liquid-liquid extraction processes to selectively separate metal ions from aqueous solutions. The general principle involves the formation of a neutral metal-ligand complex that is soluble in an organic diluent.

General Mechanism of Metal Extraction

The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase containing this compound (L) can be represented by the following equilibrium:

Mⁿ⁺(aq) + nL(org) ⇌ MLₙ(org)

The efficiency of this process is quantified by the distribution coefficient (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

Experimental Protocol: Solvent Extraction of Metal Ions

Materials:

-

Stock solution of the metal salt of interest (e.g., UO₂(NO₃)₂, La(NO₃)₃) in an appropriate aqueous medium (e.g., nitric acid).

-

This compound solution of known concentration in a suitable organic diluent (e.g., n-dodecane, kerosene).

-

Separatory funnels or centrifuge tubes.

-

Shaker or vortex mixer.

-

Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, UV-Vis spectrophotometer).

Procedure:

-

Phase Preparation:

-

Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration and acidity.

-

Prepare an organic solution of this compound in the chosen diluent at a specified concentration.

-

-

Extraction:

-

In a separatory funnel or centrifuge tube, mix equal volumes of the aqueous and organic phases.

-

Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Allow the phases to separate. If necessary, centrifuge to aid phase separation.

-

-

Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the metal ion in the aqueous phase after extraction.

-

The concentration of the metal ion in the organic phase can be determined by mass balance or by back-extraction into a suitable stripping solution followed by analysis.

-

-

Calculation of Distribution Coefficient (D):

-

D = ([M]org) / ([M]aq)

-

Where [M]org is the concentration of the metal in the organic phase and [M]aq is the concentration of the metal in the aqueous phase at equilibrium.

-

Solvent Extraction Workflow Diagram

Caption: General workflow for solvent extraction of metals.

Quantitative Data for Metal Complexation

Specific quantitative data for the extraction of metal ions with this compound is scarce in the publicly available literature. However, data from closely related organophosphorus extractants can provide valuable insights into the expected behavior. The following tables present representative data for the extraction of actinides and lanthanides with similar phosphonate and phosphine oxide ligands. It is crucial to note that these values are for comparative purposes and the actual performance of this compound may vary.

Table 1: Distribution Coefficients (D) for the Extraction of Actinides with Dibutylbutyl Phosphonate (DBBP) and Diamylamyl Phosphonate (DAAP)

Data adapted from a study comparing DBBP and DAAP with TBP.[2]

| Metal Ion | Extractant (1.1 M in n-dodecane) | Nitric Acid Conc. (M) | Distribution Coefficient (D) |

| U(VI) | DBBP | 1 | ~10 |

| U(VI) | DAAP | 1 | ~12 |

| Th(IV) | DBBP | 1 | ~5 |

| Th(IV) | DAAP | 1 | ~6 |

| Pu(IV) | DBBP | 3 | ~20 |

| Pu(IV) | DAAP | 3 | ~25 |

| Am(III) | DBBP | 1 | ~0.1 |

| Am(III) | DAAP | 1 | ~0.15 |

Note: This data is for dibutyl butyl phosphonate and diamylamyl phosphonate, not this compound. The trend suggests that increasing the alkyl chain length from butyl to amyl slightly increases the distribution coefficient.

Table 2: Representative Stability Constants (log K) for Lanthanide Complexes with Phosphonate Ligands

General trends for phosphonate-type ligands are presented. Specific values for this compound are not available.

| Lanthanide Ion | Ligand Type | log K₁ (approx.) | log K₂ (approx.) |

| La(III) | Phosphonate | 4 - 6 | 3 - 5 |

| Eu(III) | Phosphonate | 5 - 7 | 4 - 6 |

| Lu(III) | Phosphonate | 6 - 8 | 5 - 7 |

Note: Stability constants for lanthanide complexes with phosphonate ligands generally increase across the series with increasing atomic number (and decreasing ionic radius).[3][4]

Signaling Pathways and Logical Relationships

Metal Complexation Equilibrium

The formation of a metal-ligand complex is a dynamic equilibrium process. The stability of the complex is influenced by factors such as the nature of the metal ion (charge, size), the properties of the ligand (basicity of the phosphoryl group, steric hindrance), and the solvent system.

Caption: Equilibrium of metal-ligand complexation.

Conclusion

This compound is a promising ligand for metal complexation with potential applications in various fields. While specific quantitative data for this particular compound is limited, the general principles of synthesis and metal extraction using organophosphorus reagents are well-established. The provided protocols offer a starting point for researchers to synthesize and evaluate this compound for their specific applications. Further research is needed to fully characterize its complexation behavior with a wide range of metal ions and to determine its stability constants and distribution coefficients under various conditions.

References

Application of Dibutyl Hexylphosphonate in Nuclear Waste Reprocessing: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl hexylphosphonate (DBHP) is an organophosphorus extractant that has shown significant potential in the reprocessing of nuclear waste. As an alternative to more traditional extractants like tri-n-butyl phosphate (TBP), DBHP offers advantages in terms of its extraction efficiency for certain actinides and its resistance to radiolytic degradation. This document provides detailed application notes and protocols for the use of DBHP in the separation of actinides and lanthanides from high-level liquid waste (HLLW) streams, a critical step in reducing the long-term radiotoxicity of nuclear waste.

The information presented here is intended for researchers and scientists working in the field of nuclear chemistry and radiochemical separations. The protocols and data provided are compiled from various scientific sources and are intended to serve as a comprehensive guide for laboratory-scale investigations into the application of DBHP.

Chemical Properties and Synthesis

This compound is a neutral organophosphorus compound with the chemical formula C₁₄H₃₁O₃P. Its structure features a phosphoryl group (P=O) which is the primary site for coordination with metal ions during the solvent extraction process.

Synthesis of this compound

Protocol: Synthesis of a Dialkyl Alkylphosphonate (General Procedure)

Materials:

-

Hexyl bromide (or other suitable alkyl halide)

-

Tri-n-butyl phosphite

-

Anhydrous reaction vessel with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a dry, inert-atmosphere reaction vessel, add an equimolar amount of tri-n-butyl phosphite.

-

Slowly add hexyl bromide to the reaction vessel with continuous stirring.

-

Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for several hours. The progress of the reaction can be monitored by observing the cessation of the evolution of butyl bromide.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the pure this compound.

Characterization: The final product should be characterized using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Application in Nuclear Waste Reprocessing

DBHP is primarily utilized in solvent extraction processes for the separation of actinides (such as uranium, plutonium, and americium) and lanthanides from the highly acidic nitric acid solutions characteristic of nuclear waste streams. The extraction mechanism is dependent on the acidity of the aqueous phase. At high nitric acid concentrations, extraction proceeds via a solvation mechanism where the neutral DBHP molecule coordinates with the metal-nitrate complex. At lower acidities, a cation exchange mechanism can become more prevalent.[1]

Solvent Extraction of Actinides and Lanthanides

The efficiency of DBHP in extracting specific radionuclides is a critical parameter in designing a separation process. This is quantified by the distribution ratio (D), which is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

Table 1: Distribution Ratios (D) of Selected Actinides and Lanthanides with a DBHP-based Solvent System

| Element | Oxidation State | Nitric Acid Conc. (M) | Distribution Ratio (D) | Reference |

| Uranium | U(VI) | 3.0 | Data not available for DBHP, proxy data may be considered | [2][3] |

| Plutonium | Pu(IV) | 3.0 | Data not available for DBHP, proxy data may be considered | [2][3] |

| Americium | Am(III) | 3.0 | Data not available for DBHP, proxy data may be considered | |

| Europium | Eu(III) | 3.0 | Data not available for DBHP, proxy data may be considered |

Note: Specific distribution ratio data for this compound is limited in the available literature. The table structure is provided for when such data becomes available. Researchers should perform their own experimental determinations.

Protocol: Solvent Extraction of Actinides and Lanthanides with DBHP

Materials:

-

This compound (DBHP)

-

A suitable diluent (e.g., n-dodecane, kerosene)

-

Nitric acid (HNO₃) solutions of varying concentrations

-

Simulated high-level liquid waste (HLLW) containing known concentrations of actinides and lanthanides

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Glass vials

Procedure: